molecular formula C22H25NO4 B5180536 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenylethyl)-2,5-pyrrolidinedione

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenylethyl)-2,5-pyrrolidinedione

Cat. No. B5180536
M. Wt: 367.4 g/mol
InChI Key: XSTOQCUMHOKCOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenylethyl)-2,5-pyrrolidinedione, also known as MDPV, is a synthetic cathinone that has gained attention in recent years due to its potential for abuse and its effects on the central nervous system. MDPV is a powerful stimulant that has been linked to a range of adverse effects, including addiction, psychosis, and even death. Despite its dangers, MDPV has been the subject of significant scientific research in recent years, with scientists exploring its synthesis, mechanism of action, and potential therapeutic applications.

Mechanism of Action

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenylethyl)-2,5-pyrrolidinedione acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a range of effects on the central nervous system, including increased alertness, euphoria, and decreased appetite. The precise mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenylethyl)-2,5-pyrrolidinedione is still not fully understood, but researchers believe that it may involve interactions with various receptors in the brain, including the dopamine transporter and sigma-1 receptor.
Biochemical and Physiological Effects:
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenylethyl)-2,5-pyrrolidinedione has a range of biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. It also leads to the release of stress hormones like cortisol and adrenaline, which can have a range of effects on the body, including increased energy and alertness. However, these effects can also be dangerous, particularly in individuals with underlying medical conditions or those who use the drug in high doses or for prolonged periods.

Advantages and Limitations for Lab Experiments

One advantage of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenylethyl)-2,5-pyrrolidinedione as a research tool is its ability to selectively target dopamine, norepinephrine, and serotonin transporters, making it a useful tool for studying the mechanisms of addiction and the effects of stimulants on the brain. However, the use of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenylethyl)-2,5-pyrrolidinedione in lab experiments is limited by its potential for abuse and its adverse effects on the body. Researchers must take careful precautions to ensure the safety of both themselves and their subjects when working with 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenylethyl)-2,5-pyrrolidinedione in the lab.

Future Directions

There are many potential future directions for research on 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenylethyl)-2,5-pyrrolidinedione, including exploring its potential as a treatment for psychiatric disorders, studying its effects on the brain and behavior, and developing new synthetic cathinones with improved safety profiles and therapeutic potential. Some researchers are also exploring the use of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenylethyl)-2,5-pyrrolidinedione as a tool for studying the mechanisms of addiction and the effects of stimulants on the brain. However, further research is needed to fully understand the risks and benefits of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenylethyl)-2,5-pyrrolidinedione and other synthetic cathinones, and to develop safe and effective treatments for addiction and other psychiatric disorders.

Synthesis Methods

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenylethyl)-2,5-pyrrolidinedione is typically synthesized from alpha-brominated ketones and beta-keto esters using a modified Mannich reaction. The synthesis process involves the use of hazardous chemicals and requires careful attention to safety protocols to avoid the risk of explosion or other accidents. While the synthesis of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenylethyl)-2,5-pyrrolidinedione is complex, it is relatively straightforward compared to other synthetic cathinones, making it an attractive target for researchers interested in exploring its effects on the brain and potential therapeutic applications.

Scientific Research Applications

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenylethyl)-2,5-pyrrolidinedione has been the subject of significant scientific research in recent years, with scientists exploring its effects on the brain and potential therapeutic applications. Some researchers have suggested that 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenylethyl)-2,5-pyrrolidinedione may have potential as a treatment for depression, anxiety, and other psychiatric disorders, although more research is needed to fully understand its potential in this area. Other researchers are exploring the use of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenylethyl)-2,5-pyrrolidinedione as a tool for studying the mechanisms of addiction and the effects of stimulants on the brain.

properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenylethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-15(17-7-5-4-6-8-17)18-14-21(24)23(22(18)25)12-11-16-9-10-19(26-2)20(13-16)27-3/h4-10,13,15,18H,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTOQCUMHOKCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(=O)N(C1=O)CCC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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